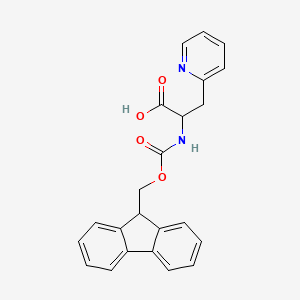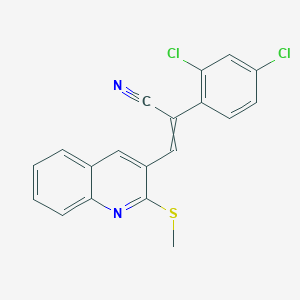
2,4-Difluoro-3-methoxyaniline
説明
The compound 2,4-Difluoro-3-methoxyaniline is a fluorinated aniline derivative with potential applications in various fields, including materials science and pharmaceuticals. The presence of fluorine atoms and a methoxy group in the molecule can significantly influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of difluoroaniline derivatives can be achieved through multiple pathways. For instance, the metalation of N-(Pivaloyl)- and N-(tert-Butoxycarbonyl)difluoroanilines has been shown to be controlled by the fluorine atoms, which direct the regioselectivity of the reaction over the amide substituent. This method has been used to synthesize 4-methoxycarbonyl derivatives, indicating a potential pathway for the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of related compounds, such as difluoro[2-(4-methoxyphenyl)-3-oxo-3-phenylpropanalato]boron(III), has been determined using single-crystal X-ray diffraction methods. These studies reveal that the fluorine atoms and the methoxy group can influence the overall geometry of the molecule, leading to specific coordination patterns and bond distances .
Chemical Reactions Analysis
The electropolymerization of 2-methoxyaniline has been studied, and it was found that the structure and properties of the resulting polymer depend on the monomer concentration. At low concentrations, the insertion of phenazinic units occurs, leading to a redox-type polymer. This suggests that this compound could also undergo electropolymerization, potentially leading to novel polymeric materials with unique properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from related compounds. For example, the luminescence properties of N-(3,5-dihalogenosalicylidene)-2-methoxyaniline derivatives have been investigated, showing that these compounds can exhibit fluorescence in the solid state. This indicates that this compound may also possess interesting optical properties . Additionally, the local anesthetic activity of 3,4-difluoroaniline derivatives has been explored, suggesting potential biological activity for this compound in medical applications .
科学的研究の応用
1. Environmental and Water Treatment
2,4-Difluoro-3-methoxyaniline and related compounds like methoxyanilines are used in various industries, including dyes and pharmaceuticals. Due to their high toxicity and carcinogenic properties, the treatment of wastewater containing these compounds is crucial. Fenton-like oxidation, using laterite soil as an alternative iron source, has been evaluated for the degradation of methoxyanilines, offering an environmentally friendly solution for treating toxic wastewater (Chaturvedi & Katoch, 2020).
2. Fluorescence and Luminescence Studies
Compounds like N-(3,5-dihalogenosalicylidene)-2-methoxyaniline, which include this compound derivatives, have been studied for their luminescence properties. These compounds exhibit varied fluorescence intensities and structural characteristics, making them of interest in materials science for potential applications in luminescent materials (Tsuchimoto et al., 2016).
3. Chemical Synthesis and Pharmaceutical Research
The use of this compound derivatives in chemical synthesis is significant. For example, the Skraup-Type synthesis utilizes derivatives like 4-methoxyanilines to create intermediates for pharmaceutical compounds. These intermediates are then transformed into more complex molecules, demonstrating the compound's utility in synthetic organic chemistry and drug development (Lamberth et al., 2014).
4. Conductive Polymers and Material Science
This compound and related compounds have applications in creating conductive polymers. For instance, polymers derived from ortho-methoxyaniline exhibit conductivity and solubility in various solvents. These properties make them useful in both the study of conducting polymer chemistry and potential industrial applications, such as in electronic devices (Macinnes & Funt, 1988).
Safety and Hazards
作用機序
Target of Action
The primary targets of 2,4-Difluoro-3-methoxyaniline are currently unknown. This compound is a fluorinated compound used as a building block in organic synthesis
Biochemical Pathways
As a building block in organic synthesis, it could potentially be involved in a variety of pathways depending on the specific reactions it is used in .
Pharmacokinetics
It is known that the compound is a liquid at ambient temperature , which could influence its absorption and distribution. Its solubility is immiscible with water , which could affect its bioavailability.
Result of Action
As a building block in organic synthesis, the effects would likely depend on the specific compounds it is used to synthesize .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility is immiscible with water , which could affect its behavior in aqueous environments. It is also incompatible with strong oxidizing agents , which could influence its stability and reactivity.
特性
IUPAC Name |
2,4-difluoro-3-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c1-11-7-4(8)2-3-5(10)6(7)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMLABQIDHXORP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397578 | |
| Record name | 2,4-Difluoro-3-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886499-08-7 | |
| Record name | 2,4-Difluoro-3-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(E)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-(2,2-dimethylpropanoyl)-2-propenenitrile](/img/structure/B1308118.png)








